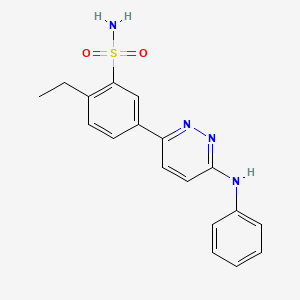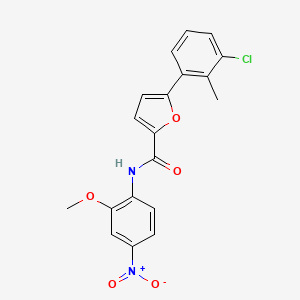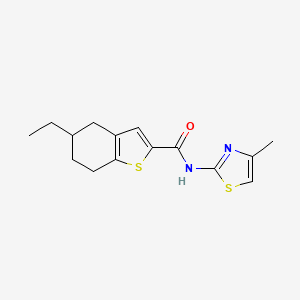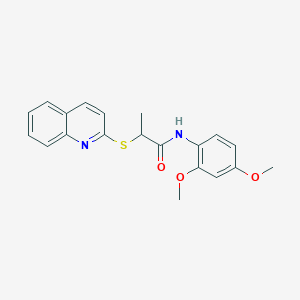![molecular formula C13H18N2O4S2 B5158738 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5158738.png)
4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine, also known as PTCM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTCM is a morpholine derivative that has a thienyl carbonyl group and a pyrrolidinylsulfonyl group attached to it. This compound has been extensively studied for its unique properties, including its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
Wirkmechanismus
The mechanism of action of 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine is not fully understood, but studies have shown that it interacts with various proteins and enzymes in cells. 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase, which are involved in various cellular processes. 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine has also been shown to interact with DNA, potentially leading to its anti-cancer effects.
Biochemical and Physiological Effects:
4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine has been shown to have various biochemical and physiological effects, including its anti-cancer and anti-inflammatory properties. Studies have also shown that 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine can inhibit the growth of certain bacteria, making it a potential candidate for the development of new antibiotics. 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine has also been shown to have neuroprotective effects, potentially making it a valuable tool in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine has several advantages for use in lab experiments. Its unique structure allows it to act as a valuable catalyst in organic synthesis, and its anti-cancer and anti-inflammatory properties make it a promising candidate for drug development. However, 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine. One potential area of research is the development of 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine-based drugs for the treatment of cancer and inflammation. Another potential direction is the use of 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine as a catalyst for the synthesis of new organic compounds. Further studies are also needed to fully understand the mechanism of action of 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine and its potential applications in various fields.
Conclusion:
In conclusion, 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine is a unique compound that has gained significant attention in the scientific community for its potential applications in various fields. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied for its anti-cancer, anti-inflammatory, and catalytic properties. Further studies are needed to fully understand its mechanism of action and potential applications in medicine and organic synthesis.
Synthesemethoden
The synthesis of 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine involves the reaction of morpholine with 4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxylic acid chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with a strong acid to yield 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine.
Wissenschaftliche Forschungsanwendungen
4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine has been studied extensively for its potential applications in various fields. In the field of medicinal chemistry, 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine has been investigated for its potential as an anti-cancer agent. Studies have shown that 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine can induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment. 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine has also been studied for its potential as an anti-inflammatory agent, with promising results.
In addition to its potential applications in medicine, 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine has also been studied for its use in organic synthesis. 4-{[4-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}morpholine has been shown to be an effective catalyst for various reactions, including the synthesis of lactones and cyclic carbonates. Its unique structure allows it to act as a Lewis acid catalyst, making it a valuable tool in organic synthesis.
Eigenschaften
IUPAC Name |
morpholin-4-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S2/c16-13(14-5-7-19-8-6-14)12-9-11(10-20-12)21(17,18)15-3-1-2-4-15/h9-10H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVWSHDPVNIPFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholin-4-yl-(4-pyrrolidin-1-ylsulfonylthiophen-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)-1-piperazinecarboxylate](/img/structure/B5158655.png)
![(4-bromo-2-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5158658.png)


![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methoxyphenyl}propanamide](/img/structure/B5158685.png)
![4-(3-{3-[3-(1,3-thiazol-2-yl)phenyl]-1H-pyrazol-1-yl}propyl)morpholine](/img/structure/B5158688.png)

![N-(2-cyanophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5158704.png)

![1-[4-(4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5158714.png)
![ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5158729.png)
![(2,1,3-benzothiadiazol-5-ylmethyl)methyl{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5158743.png)

![3-(1,3-benzodioxol-5-yl)-5-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5158752.png)